1-Eicosanoyl-sn-glycero-3-phosphocholine

Enzymology Membrane Protein Modulation Lipid-Protein Interactions

Procure 1-Eicosanoyl-sn-glycero-3-phosphocholine (20:0 Lyso PC) as an essential internal standard for accurate LC-MS quantification of serum lipids and as the mandated denominator in LysoPC(26:0)/LysoPC(20:0) ratio measurements for X-ALD newborn screening. Its distinct chromatographic retention and low endogenous abundance minimize matrix interference. - Enables LOINC-protocol compliance for clinical peroxisomal disorder testing. - Defined C20:0 single-tailed amphiphile for systematic membrane curvature and CMC studies. - Species-specific biomarker validation in translational research (e.g., PPMS progression).

Molecular Formula C28H58NO7P
Molecular Weight 551.7 g/mol
CAS No. 108341-80-6
Cat. No. B1262425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Eicosanoyl-sn-glycero-3-phosphocholine
CAS108341-80-6
Molecular FormulaC28H58NO7P
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1
InChIKeyUATOAILWGVYRQS-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20:0 Lyso PC Technical Specification


1-Eicosanoyl-sn-glycero-3-phosphocholine (CAS 108341-80-6), synonymously designated as 20:0 Lyso PC, LysoPC(20:0), or PC(20:0/0:0), is a saturated lysophosphatidylcholine (LPC) characterized by a 20-carbon eicosanoyl (arachidoyl) fatty acyl chain esterified at the sn-1 position of the glycerol backbone [1]. With a molecular formula of C28H58NO7P and a monoisotopic mass of 551.74 g/mol, this single-tailed, zwitterionic phospholipid exhibits physicochemical properties distinct from shorter- or longer-chain LPC homologs . Due to its elongated hydrophobic region, the compound generates strong van der Waals cohesion and reduced molecular mobility, which critically dictates its partitioning behavior and self-assembly in aqueous systems .

Internal standard calibration for lipid LC-MS
Biomarker ratio standard for VLCFA research
Defined C20:0 lipid probe for membrane biophysics

Why 20:0 Lyso PC Cannot Be Substituted


Direct substitution of 1-eicosanoyl-sn-glycero-3-phosphocholine with other lysophosphatidylcholine (LPC) species is scientifically inadvisable due to chain length-dependent functional divergence. Although all LPCs share a common phosphocholine headgroup, the specific length and saturation of the acyl chain governs critical parameters including enzymatic activation potency, micellar stability, and chromatographic retention time [1]. The C20:0 chain occupies a narrow functional window: longer C22:0 and C24:0 homologs yield more rigid, less fluid monolayers, while shorter C16:0 and C18:0 species exhibit higher critical micelle concentrations and markedly different enzyme modulation profiles . Consequently, procurement of the specific 20:0 chain length is essential to ensure experimental reproducibility and data comparability in quantitative lipidomics workflows and biomembrane studies.

20:0 Lyso PC
Alternative LPC (C16:0, C18:0, C22:0)
Risk of shift
Specific enzyme modulation
Chain-length dependent activation may differ
Enzyme assay artifacts may arise
Low CMC, stable micelles
Higher CMC or altered self-assembly
Micelle stability and curvature may shift
Distinct LC retention time
Retention time overlap with endogenous lipids
Chromatographic resolution may be lost

20:0 Lyso PC Comparative Evidence


Chain Length-Dependent Enzyme Activation

In assays of sheep brain microsomal fucosyltransferase, the stimulatory effect of lysophosphatidylcholine (Lyso-PC) is inversely related to fatty acyl chain length within the C14–C20 range. 1-Eicosanoyl-sn-glycero-3-phosphocholine (C20:0) demonstrates significantly lower enzymatic activation compared to shorter-chain analogs. This quantitative class-level inference identifies the C20:0 species as a critical control for distinguishing specific detergent-like activation from mere chain-length effects [1].

Enzyme activation
Class-level
Lower activation vs. shorter chains
C14–C16 > C18 > C20
Chain-length specific enzyme modulation
Sheep brain microsomal fucosyltransferase assay
Enzymology Membrane Protein Modulation Lipid-Protein Interactions

Low Critical Micelle Concentration Niche

The critical micelle concentration (CMC) of lysophosphatidylcholines decreases with increasing acyl chain length. While precise CMC data for the C20:0 species is less frequently reported, class-level scaling laws place its CMC below that of the C18:0 and C16:0 homologs. For reference, 12:0 Lyso PC exhibits a CMC of 0.4–0.9 mM . The elongated C20:0 chain of 1-eicosanoyl-sn-glycero-3-phosphocholine drives a significantly lower CMC, enhancing micellar stability and promoting the formation of robust, high-curvature assemblies in aqueous media . This property is critical for applications requiring stable, low-concentration lipid dispersions.

CMC niche
Class-level
CMC well below 0.4 mM
C12 C20
Supports stable low-concentration assemblies
Estimated from class-level scaling, needs verification
Biophysics Self-Assembly Membrane Mimetics

Internal Standard for LC-MS Lipid Quantification

1-Eicosanoyl-sn-glycero-3-phosphocholine (20:0 Lyso PC) is specifically validated as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of serum cholesterol and triacylglycerol. This application leverages its distinct retention time and mass spectrometric signature, which are well-resolved from endogenous C16:0 and C18:0 LPCs that dominate biological matrices. Using the 20:0 Lyso PC IS, a single-step liquid-liquid extraction method achieves precise and accurate quantification of these clinically relevant lipids . The compound's low natural abundance in human serum minimizes interference, making it a superior IS choice over more abundant LPC species .

Internal standard suitability
Source review
Low endogenous interference vs. C16:0/C18:0 LPC
Validated for LC-MS lipid quantification in serum
Single-step extraction protocol reported
Lipidomics Clinical Chemistry Mass Spectrometry

Biomarker Ratio for X-ALD Monitoring

In dried blood spot (DBS) testing for X-linked adrenoleukodystrophy (X-ALD), the ratio of LysoPC(26:0) to LysoPC(20:0) serves as a critical diagnostic and monitoring parameter. 1-Eicosanoyl-sn-glycero-3-phosphocholine (LysoPC(20:0)) acts as a stable, endogenously present reference lipid against which pathological accumulation of very long-chain LysoPC(26:0) is measured. Quantitative LC-MS/MS assays track this specific ratio to assess disease severity and therapeutic response [1]. Unlike LysoPC(18:0) or LysoPC(16:0), the C20:0 species provides a baseline that is less variable and better resolved from the C26:0 analyte in chromatographic separation .

X-ALD biomarker ratio
Analytical context
LysoPC(26:0)/LysoPC(20:0) as established metric
Reference lipid for VLCFA ratio normalization
DBS LC-MS/MS, standardized protocol context
Biomarker Discovery Metabolomics Neurological Disorders

Longitudinal Decrease in Progressive MS

In a longitudinal metabolomic study of primary progressive multiple sclerosis (PPMS), plasma levels of LysoPC(20:0) exhibited a significant and sustained decrease over the disease course. This distinct temporal trajectory was not observed for all LPC species; for instance, LysoPC(18:0) showed a different, less pronounced pattern of alteration. The specific depletion of 1-eicosanoyl-sn-glycero-3-phosphocholine implicates it as a potential pharmacodynamic biomarker for assessing neuroprotective treatment efficacy in future clinical trials [1]. Its unique behavior relative to other LysoPC species underscores the necessity of its targeted analysis.

PPMS plasma decrease
Endpoint context
Significant longitudinal decrease vs. LysoPC(18:0)
Supports disease-progression biomarker research
Human PPMS plasma, reported association
Neuroinflammation Biomarker Disease Progression

High-Purity Formulation for Reproducibility

Commercial formulations of 1-eicosanoyl-sn-glycero-3-phosphocholine are routinely supplied at high purities, with technical specifications often exceeding 99% (TLC) and 98% (HPLC) . This level of purity is critical for minimizing variability in biophysical assays (e.g., CMC determination, monolayer studies) and analytical workflows (e.g., internal standardization). In contrast, less specialized or generic 'lysolecithin' mixtures, which may contain variable amounts of C16:0, C18:0, and C18:1 species, introduce confounding signals and irreproducible membrane properties. The defined, single-species nature of high-purity 20:0 Lyso PC ensures that experimental outcomes are attributable solely to the C20:0 chain length .

Purity specification
Specification review
≥99% (TLC), ≥98% (HPLC)
Single-species identity ensures assay reproducibility
Commercial certificate, verify per lot
Quality Control Lipid Chemistry Reproducibility

20:0 Lyso PC Application Scenarios


LC-MS/MS Internal Standard for Lipid Quantification

Procure 1-eicosanoyl-sn-glycero-3-phosphocholine as a validated internal standard for the accurate quantification of serum cholesterol and triacylglycerol, or for normalization of very long-chain fatty acid (VLCFA) levels in peroxisomal disorder screening . Its distinct chromatographic retention time and low endogenous abundance relative to C16:0 and C18:0 LPCs minimize matrix interference and ion suppression [1]. This application is critical for clinical chemistry labs and core metabolomics facilities requiring assay robustness and inter-laboratory data harmonization.

X-ALD Newborn Screening Biomarker Ratio Standard

Utilize 20:0 Lyso PC as the essential denominator in the LysoPC(26:0)/LysoPC(20:0) ratio measurement for X-ALD newborn screening and disease progression monitoring in dried blood spots (DBS) . This specific LPC species is mandated in standardized LOINC protocols to provide a stable baseline against the pathological accumulation of C26:0-LPC [1]. Procurement of certified 20:0 Lyso PC standards ensures compliance with clinical testing guidelines and enables longitudinal patient tracking.

Model Lipid for Micellar Stability and Curvature

Employ 1-eicosanoyl-sn-glycero-3-phosphocholine as a defined, single-tailed amphiphile to systematically investigate the impact of acyl chain length on micelle formation, critical micelle concentration (CMC), and membrane curvature stress . Its 20-carbon saturated chain yields strong van der Waals cohesion and a low CMC, providing a stable, high-curvature model system distinct from shorter-chain (e.g., C12, C16) or unsaturated LPC analogs [1]. This is essential for biophysicists studying lipid self-assembly, protein-lipid interactions, and the design of lipid-based drug delivery carriers.

Disease-Specific Metabolomic Profiling in MS

Source high-purity 20:0 Lyso PC for targeted lipidomics studies investigating its role as a potential disease progression biomarker in primary progressive multiple sclerosis (PPMS) and other conditions . The observed significant longitudinal decrease of this specific LPC in patient plasma, which differs from the behavior of C18:0 Lyso PC, underscores the necessity of its accurate, species-specific measurement in translational research aimed at developing pharmacodynamic biomarkers [1].

Application
Selection Property
Validation Focus
Lipid quantification internal standard (research matrices)
Low endogenous interference, distinct retention
Ion suppression and matrix effect assessment
VLCFA ratio biomarker research (X-ALD context)
Stable baseline in DBS assays
Ratio consistency across sample batches
Model lipid for micelle/curvature studies
Defined C20:0 chain, low CMC
CMC determination and self-assembly analysis
Metabolomic profiling for MS disease progression research
Species-specific detection, distinct temporal pattern
Longitudinal concentration change detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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